molecular formula C10H14N2O2 B11901584 5-(cyclohexyloxy)pyridazin-3(2H)-one CAS No. 1346697-84-4

5-(cyclohexyloxy)pyridazin-3(2H)-one

Cat. No.: B11901584
CAS No.: 1346697-84-4
M. Wt: 194.23 g/mol
InChI Key: KPXATPZHPPZCBJ-UHFFFAOYSA-N
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Description

5-(cyclohexyloxy)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a pyridazinone core with a cyclohexyloxy substituent at the 5-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexyloxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloropyridazine and cyclohexanol.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom at the 5-position of 2,3-dichloropyridazine with cyclohexanol to form 5-(cyclohexyloxy)-2-chloropyridazine.

    Cyclization: The intermediate 5-(cyclohexyloxy)-2-chloropyridazine undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexyloxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound has shown promise as a potential therapeutic agent for treating cardiovascular diseases, cancer, and inflammatory disorders.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(cyclohexyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as phosphodiesterase-III, which plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.

    Pathways Involved: By inhibiting phosphodiesterase-III, the compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. This mechanism underlies its cardiotonic and antihypertensive effects.

Comparison with Similar Compounds

Similar Compounds

    CI-914: A pyridazinone derivative with cardiotonic properties.

    CI-930: Another pyridazinone derivative used for its positive inotropic effects.

    Pimobendan: A well-known pyridazinone used in the treatment of heart failure.

    Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.

    Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive agent.

Uniqueness

5-(cyclohexyloxy)pyridazin-3(2H)-one stands out due to its unique cyclohexyloxy substituent, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1346697-84-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-cyclohexyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C10H14N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)

InChI Key

KPXATPZHPPZCBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=O)NN=C2

Origin of Product

United States

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